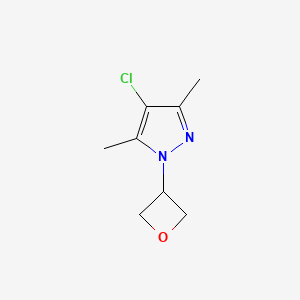![molecular formula C9H10N2O B15330484 (2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
(2-Methylbenzo[d]oxazol-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzo[d]oxazol-7-yl)methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction. This method uses N-phenylacetamides as substrates and involves the use of palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) as key reagents .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. Transition-metal-catalyzed C–N or C–O coupling reactions are also employed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2-Methylbenzo[d]oxazol-7-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating their potential as anti-inflammatory agents .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the methanamine group.
2-Aminobenzoxazole: Contains an amino group instead of the methanamine group.
Benzothiazole Derivatives: Similar heterocyclic compounds with sulfur instead of oxygen.
Uniqueness
(2-Methylbenzo[d]oxazol-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2-methyl-1,3-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5,10H2,1H3 |
Clave InChI |
KNTQGXDZBVFPKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)
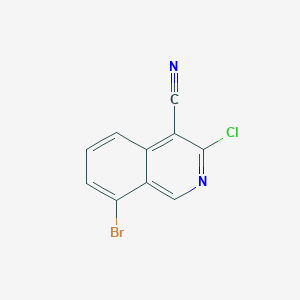
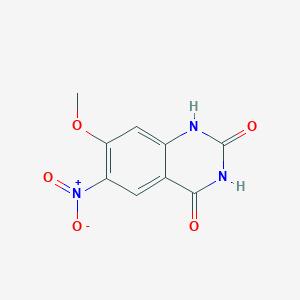
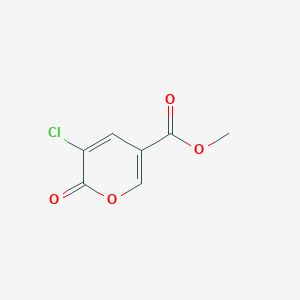


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)

![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)
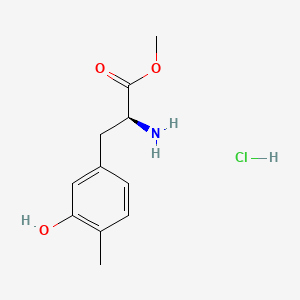


![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
